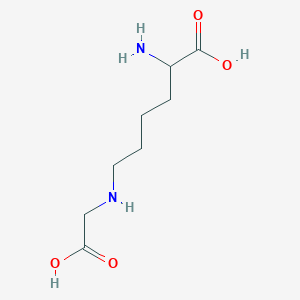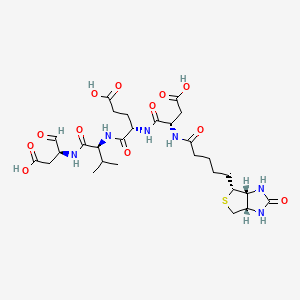![molecular formula C11H6ClN7 B10797085 5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797085.png)
5-Azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-W-1 involves multiple steps, starting from the extraction of the compound from the bulbs of Ornithogalum saudersiae. The process includes:
Extraction: The bulbs are dried and ground into a fine powder, followed by extraction using solvents such as methanol or ethanol.
Purification: The crude extract is subjected to chromatographic techniques to isolate OSM-W-1.
Chemical Modification: Further chemical modifications may be performed to enhance the compound’s stability and activity.
Industrial Production Methods
Industrial production of OSM-W-1 is still in the research phase, with efforts focused on optimizing the extraction and purification processes to achieve higher yields and purity. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are being explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
OSM-W-1 undergoes various chemical reactions, including:
Oxidation: OSM-W-1 can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in OSM-W-1, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of OSM-W-1 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Acyl chlorides, alkyl halides.
Major Products Formed
The major products formed from the reactions of OSM-W-1 include various oxidized, reduced, and substituted derivatives, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
OSM-W-1 has been extensively studied for its anticancer properties. It exhibits potent cytotoxic activity against various cancer cell lines, including leukemia and pancreatic cancer cells . The compound has shown promise in overcoming drug resistance in cancer cells, making it a potential candidate for developing new anticancer therapies .
Chemistry: As a chemical probe for studying cellular pathways and molecular targets.
Biology: For understanding the mechanisms of cell death and survival.
Medicine: As a lead compound for developing new drugs targeting specific cancer types.
Industry: For the development of novel anticancer agents and other therapeutic compounds.
Mechanism of Action
OSM-W-1 exerts its effects by targeting the mitochondria in cancer cells. It damages the mitochondrial membrane and cristae, leading to the loss of transmembrane potential, increase of cytosolic calcium, and activation of calcium-dependent apoptosis . This unique mechanism of action makes OSM-W-1 highly selective for cancer cells, with minimal effects on nonmalignant cells .
Comparison with Similar Compounds
OSM-W-1 is unique compared to other similar compounds due to its potent anticancer activity and novel mechanism of action. Similar compounds include:
Paclitaxel: A well-known anticancer agent that stabilizes microtubules and inhibits cell division.
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
Vincristine: An alkaloid that inhibits microtubule formation and disrupts cell division.
While these compounds are effective anticancer agents, OSM-W-1’s ability to target the mitochondria and induce apoptosis through a unique pathway sets it apart, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C11H6ClN7 |
|---|---|
Molecular Weight |
271.66 g/mol |
IUPAC Name |
5-azido-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C11H6ClN7/c12-8-3-1-7(2-4-8)11-17-15-9-5-14-6-10(16-18-13)19(9)11/h1-6H |
InChI Key |
PXBKPHRFNKPFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)N=[N+]=[N-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10797025.png)
![3-[4-(Difluoromethoxy)phenyl]-5-[3-(3,4-difluorophenyl)propyl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797028.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)


![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)
![4-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B10797080.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)
